Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
Description
Properties
IUPAC Name |
cyclohexyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISRTUDCZRGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclohexanone with 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde under acidic conditions to form the desired ketone. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Organic Synthesis
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in creating diverse chemical compounds.
Reactions:
- Oxidation: Converts ketones to carboxylic acids or esters.
- Reduction: Forms secondary alcohols.
- Substitution: Allows for electrophilic aromatic substitutions .
Pharmaceutical Applications
This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
Biological Activity:
- Antimicrobial Properties: Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests its potential as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Effects: In experimental models, the compound has been shown to reduce edema and inflammatory markers significantly compared to control groups. Histological analyses indicated decreased infiltration of inflammatory cells in treated tissues .
Case Study 1: Antimicrobial Efficacy
A recent study demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could disrupt bacterial cell membranes or interfere with metabolic pathways, supporting its development as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Research
In vivo studies have revealed that treatment with this compound significantly mitigates inflammation in induced models. The reduction in cytokine production and inflammatory cell migration suggests a promising therapeutic role for this compound in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring and dioxolane moiety can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of Cyclohexyl Phenyl Ketone Derivatives
*Estimated based on structural similarity.
†Calculated using molecular formula C14H18O.
Key Observations:
Substituent Position : The para-substituted dioxolane group in the target compound contrasts with the meta-dioxolane analog (). Positional isomerism may affect steric hindrance and electronic interactions during reactions .
The fluorine atom in 2-fluorophenyl cyclohexyl ketone (MW 206.26) reduces molecular weight significantly, likely altering melting points and volatility .
Hydrophobicity : The methyl group in cyclohexyl 4-methylphenyl ketone increases hydrophobicity, which could influence partitioning behavior in biological systems .
Purity and Commercial Availability
- Commercial analogs like 2-fluorophenyl cyclohexyl ketone are marketed for intermediate synthesis (), suggesting niche applications in fluorinated drug development.
Biological Activity
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, a phenyl ring, and a dioxolane moiety, which contribute to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the reaction of cyclohexanone with 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde under acidic conditions. Catalysts such as p-toluenesulfonic acid are often utilized to enhance the reaction efficiency. The product is usually purified through recrystallization or high-performance liquid chromatography (HPLC) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, prominently including antimicrobial and anti-inflammatory properties. These activities are attributed to its structural components that interact with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its applicability in developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in vitro and in vivo. The compound appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration .
Case Studies
-
Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Effects : In a model of induced inflammation, treatment with this compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The ketone group can participate in nucleophilic addition reactions while the dioxolane moiety may engage in binding interactions with enzymes or receptors involved in inflammatory responses .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using superacid catalysts (e.g., triflic acid) under high-pressure CO, as demonstrated in cyclohexyl phenyl ketone synthesis . For the dioxolane moiety, ethylene glycol protection of ketones or aldehydes is common. Optimize yields by controlling solvent polarity (e.g., isopropyl alcohol for NaBH₄ reductions) and reaction temperature (0–35°C). Monitor progress via IR spectroscopy, tracking carbonyl (~1680 cm⁻¹) and hydroxyl (3400–3600 cm⁻¹) peaks .
Q. How can the structure of this compound be characterized experimentally?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify ketone (C=O stretch), dioxolane (C-O stretch at 950–1010 cm⁻¹), and hydroxyl groups .
- NMR : Analyze cyclohexyl protons (δ 1.2–2.2 ppm, multiplet) and aryl/dioxolane signals (δ 4.0–5.0 ppm for dioxolane methyl groups) .
- Mass Spectrometry : Confirm molecular weight via EI-MS, observing fragmentation patterns (e.g., m/z 207 for related dioxolane intermediates) .
Q. What are the key reactivity trends of cyclohexyl phenyl ketones in reduction reactions?
- Methodological Answer : Kinetic studies with NaBH₄ show ring size impacts reactivity. At 0°C, relative rates for cycloalkyl phenyl ketones are: cyclopropyl (0.12) < cyclobutyl (0.23) < cyclohexyl (0.25) < cyclopentyl (0.36) (vs. acetophenone = 1.0). Design experiments with controlled temperatures and stoichiometric NaBH₄. Use second-order kinetic plots to validate reaction orders .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl-1,3-dioxolane group influence the compound’s reactivity in photochemical applications?
- Methodological Answer : The dioxolane group enhances stability under UV light by protecting ketone intermediates. To study photoreactivity:
- Use photoinitiators (e.g., Irgacure 184) to trigger UV curing.
- Monitor radical formation via ESR spectroscopy.
- Compare quantum yields with/without dioxolane protection to isolate steric effects .
Q. How can contradictions in kinetic data for cyclohexyl phenyl ketone reductions be resolved?
- Methodological Answer : The anomalously low rate of cyclohexyl vs. cyclopentyl derivatives (despite lower ring strain) may arise from torsional strain or solvent effects. Perform:
- Conformational Analysis : Use DFT calculations to model transition states.
- Solvent Screening : Test polar vs. non-polar solvents to isolate dielectric effects.
- Isotopic Labeling : Track hydride transfer efficiency via deuterated NaBD₄ .
Q. What catalytic systems are effective for synthesizing the dioxolane moiety in this compound?
- Methodological Answer : Acid-catalyzed cyclization of diols with ketones (e.g., 2-methyl-1,3-dioxolane formation):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
